molecular formula C19H24O2 B1665707 Almestrone CAS No. 10448-96-1

Almestrone

Cat. No. B1665707
CAS RN: 10448-96-1
M. Wt: 284.4 g/mol
InChI Key: JUAJXSMWFOFDFC-MNHDCVOLSA-N
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Description

Almestrone (developmental code names Ba 38372, Ciba 38372), also known as 7α-methylestrone, is a synthetic, steroidal estrogen which was synthesized in 1967 but was never marketed. It is used as a precursor in the synthesis of several highly active steroids.

Scientific Research Applications

Wound Healing Properties

Almestrone, specifically in the form of almescar oil resin from the plant Protium heptaphyllum, has been studied for its wound healing properties. Research conducted on rats demonstrated that topical application of almescar oil resin significantly aided the healing process of experimentally induced skin wounds. The study found a notable wound contraction and identified monoterpenes like α-terpinolene, limonene, and 3-carene as major components in the oil, suggesting its potential as a therapeutic option in veterinary medicine (Bernadi et al., 2015).

Potential in Natural Therapies

Almescla resin from Protium spruceanum, a species related to Protium heptaphyllum, has been recognized for its significant interest in natural therapies. The resin showed a high yield of oil with α-phellandrene as the major chemical compound. This study highlights the medicinal potential of Almescla due to its high oil yield and active compounds, underscoring its relevance in natural therapeutic approaches (Brasil et al., 2018).

Educational Applications in STEM

While not directly related to Almestrone's chemical properties, the study by Alan et al. (2021) investigates the impact of Science, Technology, Engineering, and Mathematics (STEM) education using tools like Algodoo on prospective science teachers. This research, although not about Almestrone's direct applications, reflects the broader context in which scientific inquiry and educational methods evolve, potentially influencing how future scientific research, including that on substances like Almestrone, is conducted and taught (Alan et al.,2021)

properties

IUPAC Name

(7R,8R,9S,13S,14S)-3-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h3-4,10-11,15-16,18,20H,5-9H2,1-2H3/t11-,15-,16+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAJXSMWFOFDFC-MNHDCVOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)C4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C=CC(=C2)O)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016949
Record name Almestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almestrone

CAS RN

10448-96-1
Record name (7α)-3-Hydroxy-7-methylestra-1,3,5(10)-trien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10448-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almestrone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10448-96-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N18A31MTB0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RA Hill, HLJ Makin, DN Kirk, GM Murphy - 1991 - books.google.com
This dictionary, the first extensive compilation since Fieser's Steroids in 1959, is one of a uniform series derived from the Chapman and Hall Chemical Database. For the first time …
Number of citations: 144 books.google.com
M Bilal, HMN Iqbal - Science of the Total Environment, 2019 - Elsevier
Steroidal estrogens are widespread water contaminants with potential carcinogenic and endocrine-disrupting activities. The World Health Organization has listed estrogens as group 1 …
Number of citations: 78 www.sciencedirect.com
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
RA Hill, HLJ Makin, DN Kirk, GM Murphy… - Dictionary of …, 1991 - Springer
Number of citations: 0

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